molecular formula C11H12O3 B098060 Ethyl 3-oxo-2-phenylpropanoate CAS No. 17838-69-6

Ethyl 3-oxo-2-phenylpropanoate

Cat. No. B098060
CAS RN: 17838-69-6
M. Wt: 192.21 g/mol
InChI Key: NLEKOKANBOZZLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-oxo-2-phenylpropanoate is a chemical compound with the CAS Number: 17838-69-6 . It has a molecular weight of 192.21 and its molecular formula is C11H12O3 . It is stored in an inert atmosphere, under -20C .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H12O3/c1-2-14-11(13)10(8-12)9-6-4-3-5-7-9/h3-8,10H,2H2,1H3 . This indicates the specific arrangement of atoms in the molecule.


Physical And Chemical Properties Analysis

This compound has a density of 1.1±0.1 g/cm3 . Its boiling point is 279.1±28.0 °C at 760 mmHg . The compound has a vapour pressure of 0.0±0.6 mmHg at 25°C . The enthalpy of vaporization is 51.8±3.0 kJ/mol . The flash point is 119.1±24.0 °C . The refractive index is 1.508 .

Scientific Research Applications

Biochemistry

In biochemistry, this compound is used to probe enzyme-catalyzed reactions. It can act as a substrate for enzymes that catalyze ester hydrolysis, allowing scientists to study enzyme specificity and kinetics.

Each of these applications highlights the compound’s importance in various fields of scientific research, demonstrating its versatility and utility as a research tool .

Safety and Hazards

Ethyl 3-oxo-2-phenylpropanoate has a GHS07 signal word of warning . The hazard statements include H302-H312-H332 , indicating that it is harmful if swallowed, in contact with skin, or if inhaled. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing thoroughly after handling .

Future Directions

While specific future directions for Ethyl 3-oxo-2-phenylpropanoate are not available, esters are widely used in various fields including pharmaceuticals, fine chemicals, and natural products . Therefore, the development of versatile synthetic methods of esters is an important research topic in organic chemistry .

properties

IUPAC Name

ethyl 3-oxo-2-phenylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c1-2-14-11(13)10(8-12)9-6-4-3-5-7-9/h3-8,10H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLEKOKANBOZZLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70340228
Record name Ethyl 3-oxo-2-phenylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70340228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

17838-69-6
Record name Ethyl 3-oxo-2-phenylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70340228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3-oxo-2-phenylpropanoate
Reactant of Route 2
Reactant of Route 2
Ethyl 3-oxo-2-phenylpropanoate
Reactant of Route 3
Reactant of Route 3
Ethyl 3-oxo-2-phenylpropanoate
Reactant of Route 4
Ethyl 3-oxo-2-phenylpropanoate
Reactant of Route 5
Reactant of Route 5
Ethyl 3-oxo-2-phenylpropanoate
Reactant of Route 6
Ethyl 3-oxo-2-phenylpropanoate

Q & A

Q1: What is the role of Ethyl 3-oxo-2-phenylpropanoate in the synthesis of crown ethers?

A1: this compound acts as a crucial starting material in the synthesis of 3-phenyl chromenone-crown ethers []. The research demonstrates its reaction with trihydroxy benzenes in the presence of H2SO4 to yield 3-phenyl- and 3-(p-methoxyphenyl)-7,8-dihydroxy and -6,7-dihydroxychromenones. These chromenone derivatives are subsequently reacted with bis-dihalides of poly-glycols to form the desired crown ether structures [].

Q2: How is the structure of the synthesized crown ethers confirmed in this research?

A2: The synthesized 3-phenyl chromenone-crown ethers are characterized using a combination of spectroscopic techniques, including Infrared Spectroscopy (IR), Proton Nuclear Magnetic Resonance (1H NMR), and high-resolution mass spectrometry []. Additionally, elemental analysis is employed to further confirm the elemental composition of the final products []. This multi-faceted approach ensures the accurate identification and structural elucidation of the novel crown ether compounds.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.